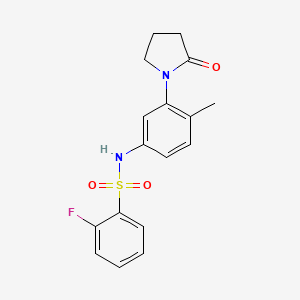
2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, also referred to as AMTF, is a synthetic pyrimidinone derivative that is widely used in scientific research. It has been studied for its versatile applications in various fields, including synthesis, drug discovery, and biochemistry. AMTF has been used as a building block for the synthesis of various organic compounds, and its ability to act as a catalyst for organic reactions has made it a valuable tool for pharmaceutical research. In addition, AMTF has been found to have numerous biochemical and physiological effects, which makes it a useful tool for studying the biochemical and physiological effects of various drugs.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
The crystal and molecular structure of pyrimidinones have been extensively studied through methods like X-ray diffraction and ab initio calculations. For instance, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined to exist as the amino-oxo tautomer in the solid state. This compound forms strong intermolecular hydrogen bonds, contributing to its solid-state architecture and potentially influencing its chemical reactivity and interaction with biological molecules (Craciun, Huang, & Mager, 1998).
Synthesis and Derivatives Development
Pyrimidinones, including derivatives of 2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, have been synthesized for various applications, showcasing their versatility. For example, trifluoromethylated analogues of 4,5-dihydroorotic acid were synthesized from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the compound's utility in creating new molecules with potential biological activities (Sukach et al., 2015).
Supramolecular Chemistry
The ureidopyrimidinone functionality, related to the pyrimidinone core structure, exhibits strong dimerization capabilities through hydrogen bonding. This property is leveraged in supramolecular chemistry for the construction of complex molecular assemblies, which could be useful in materials science and nanotechnology (Beijer et al., 1998).
Antimicrobial Activity
Some pyrimidinone derivatives have been synthesized with antimicrobial properties, indicating their potential as therapeutic agents. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings showed promising antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobials (Hossan et al., 2012).
Material Science
In material science, the structural motifs of pyrimidinone have been explored for the synthesis of high-performance materials. For instance, fluorinated polyimides derived from pyridine-containing diamines exhibit exceptional thermal stability, optical transparency, and mechanical properties, making them suitable for advanced technological applications (Yan et al., 2011).
Eigenschaften
IUPAC Name |
2-amino-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-12-4(13)2-3(6(7,8)9)11-5(12)10/h2H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILJAKYDYCKBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid](/img/structure/B2887239.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)
![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)
![N'-(3,4-Dimethylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2887245.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)
![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)

![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2887260.png)